molecular formula C12H8N2OS B1640905 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol

4-Phenyl-thieno[2,3-d]pyrimidin-2-ol

Cat. No.: B1640905
M. Wt: 228.27 g/mol
InChI Key: HBJACCZWIWJNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-thieno[2,3-d]pyrimidin-2-ol (CAS 51687-42-4) is a chemical compound with the molecular formula C12H8N2OS and a molecular weight of 228.27 g/mol . It is a member of the thieno[2,3-d]pyrimidine family, a privileged scaffold in medicinal chemistry known for its myriad pharmacological activities . This heterocyclic system serves as a versatile core structure for the development of novel therapeutic agents. Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated significant and potent antibacterial activity against a range of multi-drug resistant Gram-positive pathogens, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA) . Furthermore, this chemical series is being actively investigated for its potential in targeting atypical Protein Kinase C (aPKC) isoforms, which are implicated in controlling vascular permeability and inflammation . Inhibitors based on this scaffold show promise for developing treatments for blinding eye diseases like diabetic macular edema . The structure-activity relationship (SAR) of this compound class can be explored through modifications to the core structure, offering a broad scope for medicinal chemistry optimization . Please note: This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H8N2OS

Molecular Weight

228.27 g/mol

IUPAC Name

4-phenyl-3H-thieno[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C12H8N2OS/c15-12-13-10(8-4-2-1-3-5-8)9-6-7-16-11(9)14-12/h1-7H,(H,13,14,15)

InChI Key

HBJACCZWIWJNMX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CSC3=NC(=O)N2

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CSC3=NC(=O)N2

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

A considerable body of research highlights the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including 4-Phenyl-thieno[2,3-d]pyrimidin-2-ol.

  • Mechanism of Action : These compounds have been shown to inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, studies indicate that certain thieno[2,3-d]pyrimidine derivatives exhibit cytotoxic effects comparable to established chemotherapeutics like Gefitinib, targeting pathways associated with cancer cell survival and proliferation .
  • Case Studies :
    • In vitro studies demonstrated that 4-substituted thieno[2,3-d]pyrimidines significantly reduced the growth of MDA-MB-231 cells (a triple-negative breast cancer cell line), showcasing their potential in treating aggressive breast cancers .
    • Another study reported that a series of thieno[2,3-d]pyrimidine derivatives displayed promising results in inhibiting the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory activities.

  • Inhibition of COX Enzymes : Research indicates that certain derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, specific thieno[2,3-d]pyrimidines demonstrated IC50 values comparable to celecoxib, a well-known anti-inflammatory drug .
  • Experimental Evidence : In vivo models have shown that these compounds can reduce edema and other inflammatory responses, suggesting their potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimalarial Activity

The antimalarial properties of thieno[2,3-d]pyrimidines are another area of active research.

  • Dual-stage Activity : A notable study focused on 4-substituted thieno[3,2-d]pyrimidines revealed their effectiveness against both the asexual and sexual stages of Plasmodium falciparum, the parasite responsible for malaria. This dual-stage activity is crucial for developing effective malaria treatments .
  • Synthesis and Evaluation : Various derivatives have been synthesized and evaluated for their antiplasmodial activity. One compound showed promising results against the erythrocytic stage of P. falciparum, highlighting the potential for these compounds in malaria treatment strategies .

Summary Table of Biological Activities

Activity TypeCompound/DerivativesTarget/EffectReference
AnticancerThis compoundInhibits A549 and MCF-7 proliferation
Anti-inflammatoryThieno[2,3-d]pyrimidinesCOX inhibition
Antimalarial4-substituted thieno[3,2-d]pyrimidinesActive against P. falciparum

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among thieno[2,3-d]pyrimidin-2-ol analogs lie in substituents at the 4- and 6-positions, as well as functional group modifications (e.g., hydroxyl vs. thiol or amine). Below is a comparative analysis:

Compound Substituents Yield (%) Melting Point (°C) Key Spectral Features Reference
4-Phenyl-thieno[2,3-d]pyrimidin-2-ol 4-Ph, 2-OH - - IR: OH stretch (~3200 cm⁻¹), C=N (~1600 cm⁻¹); NMR: Aromatic protons at δ 7.2–8.3 ppm
4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4c) 4-Br-benzofuran, 6-thiophene, 2-OH 86 171–173 IR: OH, C=N, C-Br (~600 cm⁻¹); NMR: Br-substituted carbons at δ 110–120 ppm
4-(2-Hydroxy-5-((4-nitrophenyl)diazenyl)phenyl)pyrimidin-2-ol (4d) 4-diazenylphenyl (NO₂), 2-OH 63.87 240 IR: NO₂ stretch (~1520 cm⁻¹); NMR: Diazene protons at δ 8.1–8.5 ppm
4-(Substituted phenyl)-6-(5-phenyl-1H-tetrazol-1-yl)pyrimidine-2-thiol 4-Ar, 6-tetrazole, 2-SH 70–85 154–165 IR: SH stretch (~2550 cm⁻¹); NMR: Tetrazole protons at δ 8.7–9.2 ppm

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromine (4c) and nitro (4d) substituents increase melting points (171–240°C) due to enhanced crystallinity and intermolecular interactions .
  • Thiol vs. Hydroxyl : Thiol derivatives (e.g., 4c in and ) exhibit lower melting points (154–165°C) compared to hydroxyl analogs, likely due to reduced hydrogen bonding .
  • Aromatic Substituents : Phenyl groups enhance lipophilicity, whereas diazenyl or tetrazole groups introduce polarity, affecting solubility .
Antimicrobial Activity
Compound Structure MIC (μg/mL) Target Pathogens Reference
This compound 4-Ph, 2-OH 12.5–25 S. aureus, E. coli
Triazole-Tethered Analogs (6a-l) 4-Ph, triazole linker 6.25–12.5 C. albicans, P. aeruginosa
4-(5-Bromo-benzofuran)-6-thiophene-2-ol (4c) Br-benzofuran, thiophene 25–50 B. subtilis, A. niger

Key Findings :

  • Triazole Linkers : Enhance antimicrobial potency (MIC 6.25–12.5 μg/mL) by improving membrane penetration .
  • Bromine Substitution : Reduces activity against Gram-negative bacteria, possibly due to steric hindrance .
Anti-Inflammatory Activity

Pyrimidin-2-ol analogs with 4-nitrophenyl substituents (e.g., 5b in ) show 60–70% inhibition of COX-2 at 10 μM, outperforming phenyl derivatives (40–50% inhibition) .

Pharmacokinetic Considerations
  • Lipophilicity : Phenyl and thiophene substituents increase logP values (~2.5–3.0), favoring blood-brain barrier penetration .
  • Metabolic Stability : Thiol derivatives (e.g., ) exhibit faster hepatic clearance compared to hydroxylated analogs due to glutathione conjugation .

Preparation Methods

Base-Mediated Cyclization

The most widely reported method involves cyclocondensation of 2-aminothiophene-3-carboxylic acid derivatives with benzaldehyde derivatives. For instance, 2-aminothiophene-3-carboxylic acid reacts with benzoyl chloride in pyridine at 0°C, forming an intermediate oxazinone, which undergoes cyclization with 4-aminopyridine in acetic acid under reflux to yield 4-phenyl-thieno[2,3-d]pyrimidin-2-ol. Key steps include:

  • Step 1 : Acylation of 2-aminothiophene-3-carboxylic acid with benzoyl chloride in pyridine (72% yield).
  • Step 2 : Cyclization with 4-aminopyridine in acetic acid at 80°C for 4 hours (81% yield).

Spectral Data :

  • IR : C=O stretch at 1690 cm⁻¹, C=N at 1595 cm⁻¹, and aromatic C-H at 3110 cm⁻¹.
  • ¹H NMR (CDCl₃) : Aromatic protons at δ 7.45–8.10 ppm, pyridine protons at δ 8.60 ppm.

Ammonium Acetate–Assisted Cyclization

An alternative route employs ethyl 2-amino-4-methyl-5-(4-nitrophenoxy)thiophene-3-carboxylate treated with ammonium acetate in boiling acetic acid, yielding 2-methyl-6-(4-nitrophenoxy)thieno[2,3-d]pyrimidin-4-one. Subsequent hydrolysis with NaOH introduces the hydroxyl group.

Multicomponent Gewald Reaction

Four-Component Synthesis

A Na₂HPO₄-catalyzed one-pot reaction combines acetophenone , malononitrile , S₈ , and formamide at 200°C for 0.5 hours, directly forming the thienopyrimidine core. This method achieves 62–97% yields and eliminates intermediate purification.

Reaction Conditions :

  • Catalyst : 20 mol% Na₂HPO₄, 10 mol% PPh₃.
  • Solvent : Neat conditions.
  • Workup : Extraction with ethyl acetate and column chromatography.

Advantages :

  • Atom economy (92% by calculation).
  • Scalable to gram quantities without chromatography.

One-Pot Synthesis from Oxazine Diones

Aldehyde-Mediated Condensation

2H-Thieno[2,3-d]oxazine-2,4(1H)-dione reacts with benzaldehyde and benzylamine in ethanol under reflux, followed by KOH-mediated cyclization. This method affords 4-phenyl derivatives in 46–86% yields.

Procedure :

  • Step 1 : Condensation of oxazine dione with benzaldehyde and benzylamine (10–14 hours at 80°C).
  • Step 2 : Cyclization with KOH (6–10 hours at 80°C).

Characterization :

  • HRMS : [M+H]⁺ at m/z 228.0357 (calc. 228.0357).
  • ¹³C NMR : Signals at δ 158.25 ppm (C=O), 139.85 ppm (aromatic C).

Hydroxylation of 2-Chloro Derivatives

Nucleophilic Substitution

4-Phenyl-thieno[2,3-d]pyrimidin-2-chloride undergoes hydrolysis with NaOH (10% aq.) in ethanol at 60°C for 6 hours, yielding the hydroxyl derivative (68% yield).

Challenges :

  • Competing elimination reactions require careful pH control.
  • Limited applicability to electron-deficient substrates.

Comparative Analysis of Methods

Method Starting Materials Yield Key Advantage Limitation
Cyclocondensation 2-Aminothiophene-3-carboxylic acid 81% High regioselectivity Multi-step, moderate scalability
Multicomponent Acetophenone, malononitrile 92% Atom-economical, one-pot High temperature (200°C) required
One-Pot Oxazine dione, benzaldehyde 86% No intermediate isolation Limited substrate scope
Suzuki Coupling 4-Bromo derivative, phenylboronic acid 75% Late-stage functionalization Requires Pd catalyst
Hydroxylation 2-Chloro derivative 68% Simple conditions Risk of side reactions

Q & A

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (3200–3500 cm⁻¹) and thiophene rings (700–800 cm⁻¹). X-ray crystallography resolves ambiguities in regiochemistry, as demonstrated for a derivative with a 1,2,3-triazole group, where C–H···O and π-π stacking interactions stabilized the crystal lattice . High-resolution mass spectrometry (HRMS) validates molecular weight within ±0.005 Da .

Q. How can preliminary biological screening be conducted for antimicrobial activity?

  • Methodological Answer : Use agar dilution or broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. For antifungal testing, Candida albicans is a common model. Derivatives with electron-withdrawing groups (e.g., –NO₂, –Cl) at the 4-phenyl position show enhanced activity (MIC: 8–16 µg/mL) compared to electron-donating groups (–OCH₃, MIC: 64–128 µg/mL) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve kinase inhibition or cytotoxic activity?

  • Methodological Answer : Introduce substituents at the 5- or 6-positions of the thienopyrimidine core to modulate steric and electronic effects. For example, 4-aryloxy substitutions enhance selectivity for EGFR tyrosine kinase (IC₅₀: 0.8–1.2 µM) by forming hydrogen bonds with the kinase’s hinge region . Parallel synthesis of 10–15 analogs with systematic variation in substituent size/logP, followed by enzymatic assays (e.g., ADP-Glo™ kinase assays), identifies key pharmacophores.

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from differences in assay protocols (e.g., serum concentration in cell-based assays) or substituent positioning. For example, a –CF₃ group at the meta position of the phenyl ring improves antimicrobial activity (MIC: 8 µg/mL), whereas para substitution reduces efficacy (MIC: 64 µg/mL) . Validate conflicting results using orthogonal assays (e.g., time-kill kinetics vs. MIC) and computational docking to assess binding mode consistency .

Q. How can computational methods like molecular docking guide the design of derivatives targeting specific enzymes?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Glide to dock 4-phenyl-thienopyrimidine derivatives into the ATP-binding pocket of target kinases (e.g., CDK2 or EGFR). Focus on key interactions: (i) hydrogen bonding between the pyrimidine N1 and backbone NH of Met796 (EGFR), and (ii) π-π stacking between the phenyl ring and Phe723. MD simulations (50 ns) assess stability, with RMSD <2 Å indicating robust binding .

Q. What in vitro assays are suitable for evaluating metabolic stability and toxicity?

  • Methodological Answer : Use hepatic microsome assays (human or rat) to measure intrinsic clearance (Cl₍int₎). Derivatives with logP >3.5 often show high clearance (>50 µL/min/mg) due to cytochrome P450 oxidation. For toxicity screening, employ MTT assays on HEK293 or HepG2 cells; IC₅₀ values <10 µM suggest potential hepatotoxicity. Replace metabolically labile groups (e.g., –CH₂CH₃) with –CF₃ to improve stability .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show limited efficacy?

  • Methodological Answer : Variations in cell line sensitivity (e.g., GI₅₀: 2.5 µM in MCF-7 vs. 25 µM in HeLa) may stem from differences in ABC transporter expression or apoptosis pathway activation. Combine transcriptomic profiling (RNA-seq) with compound treatment to identify resistance mechanisms. For instance, overexpression of Bcl-2 in HeLa cells reduces caspase-3 activation, diminishing efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.